molecular formula C12H11N B1203931 3-Benzylpyridine CAS No. 620-95-1

3-Benzylpyridine

Cat. No. B1203931
CAS RN: 620-95-1
M. Wt: 169.22 g/mol
InChI Key: UUCLVSDUMKMBSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzylpyridine and its derivatives has been explored through various methodologies. A notable approach includes the Pd-catalyzed C(sp3)-H arylation between 4-picoline and aryl halides, presenting an efficient route to synthesize 4-benzylpyridines. This method highlights the utility of simple catalysts like Pd(PPh3)4 and Cs2CO3 to achieve good yields without the need for strong organometallic reagents (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been examined through experimental and theoretical studies. For instance, the structure of 3-benzyloxy-2-nitropyridine was analyzed both experimentally and theoretically, revealing significant insights into its molecular geometry and intermolecular interactions. The study provided evidence of centrosymmetric π-stacking and the tilting of the nitro group out of the pyridine ring plane, attributed to electron repulsions (Sun et al., 2012).

Chemical Reactions and Properties

Chemical transformations involving this compound have been explored, demonstrating its reactivity and versatility. An example includes the iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds, which facilitates the direct installation of 2-aminopyridine into the benzylic and heterobenzylic position, showcasing a new method for synthesizing 2-pyridine substituted benzylamine using cost-effective catalysis (Khatua et al., 2022).

Physical Properties Analysis

The physical properties of this compound derivatives have been assessed through various spectroscopic techniques. Research involving spectroscopic investigation and nonlinear optical (NLO) analysis of 2-Benzylpyridine highlighted its vibrational characteristics and electronic properties, contributing valuable information on its physical attributes and potential applications in material science (Mathammal et al., 2015).

Chemical Properties Analysis

Investigations into the chemical properties of this compound have focused on its reactivity and potential as a precursor for various organic transformations. A study on the TEMPO-catalyzed electrochemical C–H thiolation revealed a novel method for synthesizing benzothiazoles and thiazolopyridines from thioamides, showcasing the compound's versatility in organic synthesis (Qian et al., 2017).

Scientific Research Applications

  • Pharmacological Applications : 3-Benzylpyridine derivatives have been studied for their potential as c-Met inhibitors, showing effectiveness in inhibiting the proliferation of c-Met addictive human cancer cell lines and potential in overcoming c-Met-activation mediated drug resistance (Zhang et al., 2013).

  • Spectroscopic Analysis : Investigations using FTIR, FT-Raman, UV, and NMR spectroscopy have provided insights into the vibrational characteristics and electronic properties of Benzylpyridine compounds, which can be essential for understanding their chemical behavior (Mathammal et al., 2015).

  • Catalytic Oxidation : Research has shown that this compound can be effectively oxidized to form benzoylpyridines using a nonmetallic catalytic system, which could have implications in organic synthesis and industrial applications (Ren et al., 2015).

  • Drug Metabolism : Benzylpyridine derivatives have been studied for their effects on inducing hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in rats, which is significant in understanding the metabolic interactions of drugs containing pyridine compounds (Yasuna et al., 1992).

  • Organometallic Chemistry : The structural and spectroscopic studies of Au(III) and Pd(II) chloride complexes with Benzylpyridine derivatives have been conducted, contributing to the understanding of coordination chemistry in organometallic compounds (Niedzielska et al., 2013).

Safety and Hazards

When handling 3-Benzylpyridine, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Benzylpyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as receptors and transporters, influencing their function and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the activation of kinases and transcription factors . This compound can modulate gene expression by binding to specific DNA sequences or interacting with transcriptional regulators. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific receptors or enzymes, leading to changes in their conformation and activity . This binding can result in either the inhibition or activation of the target molecule, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where the compound exhibits different effects at varying concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound can localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can also impact its stability and activity within the cell.

properties

IUPAC Name

3-benzylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLVSDUMKMBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211051
Record name 3-Benzylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

620-95-1
Record name 3-Benzylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylpyridine
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Record name 3-Benzylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of oxidizing 2,6-dichloro-3-benzylpyridines to their corresponding ketones?

A1: The oxidation of 2,6-dichloro-3-benzylpyridines to their corresponding ketones, such as phenyl-3-(2,6-dichloropyridyl)ketones, represents a key synthetic step. [] This transformation is significant because ketones are versatile intermediates in organic synthesis and can be further modified to create a diverse library of compounds for various applications, including potential pharmaceutical agents. This specific reaction was achieved using chromic trioxide in a highly acidic medium. []

Q2: How does the structure of bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane relate to 3-benzylpyridine, and what is its potential relevance?

A2: While not directly a this compound derivative, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane shares structural similarities with the broader class of substituted phenyl-pyridine compounds. [] Examining the cytotoxic activity of this compound against human tumor cells in vitro can offer insights into the structure-activity relationships within this class, potentially guiding the development of novel this compound derivatives with enhanced therapeutic properties. []

Q3: Can you elaborate on the significance of the X-ray crystal structure of beta-secretase complexed with N~3~-benzylpyridine-2,3-diamine?

A3: The study of beta-secretase inhibitors is a major area of research for Alzheimer's disease. [] While the provided abstract doesn't offer specific details, obtaining the X-ray crystal structure of beta-secretase complexed with N~3~-benzylpyridine-2,3-diamine would be crucial. [] This structure could reveal key interactions between the inhibitor and the enzyme's active site, offering invaluable information for structure-based drug design. Researchers could utilize this information to design more potent and selective beta-secretase inhibitors with improved pharmacological profiles.

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